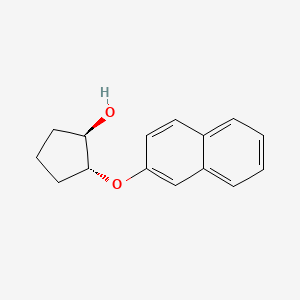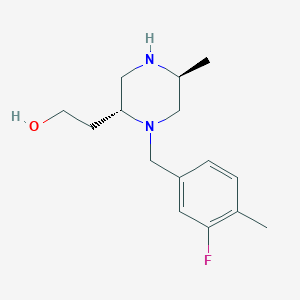
(2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol is a complex organic molecule It features multiple functional groups, including silyl ethers, a chlorophenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-chloro-3-(4-ethoxybenzyl)benzene.
Final Deprotection: The silyl protecting groups are removed using a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Fluoride sources like tetrabutylammonium fluoride for deprotection.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of deprotected or differently protected derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The silyl ether groups can enhance membrane permeability, while the chlorophenyl group can engage in π-π interactions with aromatic residues in proteins. The tetrahydropyran ring provides structural rigidity, facilitating specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
- (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-bromo-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
Uniqueness
The presence of tert-butyldiphenylsilyl groups in (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol provides unique steric and electronic properties, making it distinct from similar compounds with different silyl protecting groups or halogen substitutions.
Properties
Molecular Formula |
C53H61ClO5Si2 |
|---|---|
Molecular Weight |
869.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-3,5-bis[[tert-butyl(diphenyl)silyl]oxy]-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxan-4-ol |
InChI |
InChI=1S/C53H61ClO5Si2/c1-9-56-42-33-30-39(31-34-42)36-41-37-40(32-35-47(41)54)50-51(59-61(53(6,7)8,45-26-18-12-19-27-45)46-28-20-13-21-29-46)48(55)49(38(2)57-50)58-60(52(3,4)5,43-22-14-10-15-23-43)44-24-16-11-17-25-44/h10-35,37-38,48-51,55H,9,36H2,1-8H3/t38-,48+,49-,50+,51-/m1/s1 |
InChI Key |
FYHPRWYUNVETDW-VULAKFSBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B13350501.png)
![3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B13350502.png)
![4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13350507.png)

![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13350525.png)
![[1,4'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B13350532.png)
![8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13350540.png)
![6-[3-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350546.png)


![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dibutylamino)methylene)amino)-4-oxoimidazo[1,2-a][1,3,5]triazin-8(4H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13350563.png)

![3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350586.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
